
Ipomoeassin F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
番薯皂苷 F 是一种植物来源的大环树脂糖苷,以其强大的生物活性而闻名。它从番薯属植物Ipomoea squamosa 的叶中分离出来。 该化合物因其抑制蛋白质转运到内质网的能力而备受关注,使其成为生物化学和药理学研究中宝贵的工具 .
准备方法
合成路线和反应条件
番薯皂苷 F 的合成涉及一个多步骤过程,包括大环环的构建和二糖部分的引入。合成路线通常以商业上可获得的起始原料开始,并涉及 17 个线性步骤。 关键步骤包括羟基的选择性保护和去保护、糖基化反应和大环化 .
工业生产方法
由于其结构的复杂性,番薯皂苷 F 的工业生产具有挑战性。目前的方法侧重于优化合成路线,以提高产量和可扩展性。 研究人员正在探索替代策略,例如使用开环类似物,以促进大规模生产 .
化学反应分析
Binding Interactions with Sec61α
Ipomoeassin F binds specifically to Sec61α, a protein transport protein and the pore-forming subunit of the Sec61 protein translocon . This interaction is strong enough to survive lysis conditions, enabling a biotin analogue of this compound to pull down Sec61α from live cells, yet it is also reversible, as indicated by fluorescent streptavidin staining . The binding affinity of this compound for Sec61α has been quantified, revealing an IC50 value in the low nanomolar range, which indicates strong inhibitory effects on protein secretion pathways.
Impact on Protein Translocation and Secretion
The binding of this compound to Sec61α results in a substantial, yet selective, inhibition of protein translocation in vitro and a broad-ranging inhibition of protein secretion in live cells . this compound blocks the in vitro translocation of certain secretory proteins and ER lumenal folding factors, while barely affecting others such as albumin . The in vitro effect of this compound translates into potent secretion inhibition in cellular models, downregulating the release of a broad range of endogenous secretory proteins from cultured cells, acting at a stage after their translation .
Michael Acceptor Systems
This compound possesses two Michael acceptor systems (cinnamate and tiglate), though it is unlikely to form a stable covalent complex with Sec61α . Studies on the reduction or removal of the cinnamate double bond (analogue 20 or 22 ) caused a substantial loss in cytotoxicity . The reduction of the tiglate double bond (analogue 21 ) also resulted in a less pronounced activity change, suggesting the cinnamate double bond is more crucial than the tiglate double bond . The replacement of cinnamate with tiglate made the cytotoxicity drop even more dramatically .
Table 4. Cytotoxicity Data of this compound Analogues
Compound | MDA-MB-231 | MCF7 |
---|---|---|
This compound | 6.5 | 43.7 |
20 | 980 | 2560 |
21 | 429 | 477 |
22 | 930 | 2890 |
23 | 4500 | 3930 |
Effects on ER Stress and UPR
Ipomoeassin-F treatment results in two cellular stress responses: upregulation of stress-inducible cytosolic chaperones, Hsp70 and Hsp90, and an atypical unfolded protein response (UPR) linked to the Ipom-F-mediated perturbation of ER function . this compound reduces the biosynthetic load of newly synthesized secretory proteins entering the ER lumen, but its effects on the UPR prevent the cell from restoring ER homeostasis .
Impact on Triple-Negative Breast Cancer (TNBC) Cells
This compound is a selective inhibitor of TNBC cell growth . It significantly reduces the levels of ER molecular chaperones, including PDIA6 and PDIA4, and induces ER stress, unfolded protein response (UPR), and autophagy in TNBC cells . this compound blocks ER translocation of PDIA6, inducing its proteasomal degradation . Studies demonstrate that Sec61α-containing ER translocon and PDIAs are potential drug targets for TNBC, suggesting that this compound could serve as a lead for developing ER translocon-targeted therapy for TNBC .
科学研究应用
Cytotoxicity and Anticancer Potential
Ipomoeassin F exhibits remarkable cytotoxicity, with effective inhibition of tumor cell growth at single-digit nanomolar concentrations. Studies have demonstrated its efficacy against a wide range of cancer cell lines, including:
- Triple-Negative Breast Cancer (TNBC) : Research indicates that this compound selectively inhibits the growth of TNBC cells by inducing endoplasmic reticulum (ER) stress and autophagy. It reduces levels of critical ER molecular chaperones such as PDIA6 and PDIA4, which are essential for protein folding and quality control in the ER .
- Broad Spectrum of Cancer Types : In a study involving 43 human cancer cell lines, this compound was found to be particularly effective against lung, colorectal, ovarian, and prostate cancers. The compound's tumor growth inhibitory concentration (TGI50) was notably low for several aggressive cancer types .
Potential Therapeutic Applications
Given its unique mechanism of action and selective cytotoxicity, this compound holds promise as a lead compound for drug development:
- Targeting Sec61α for Drug Discovery : The identification of Sec61α as a primary target opens avenues for developing new therapeutic agents that mimic or enhance the action of this compound. This could lead to innovative treatments for cancers that are currently difficult to manage .
- Comparative Studies with Other Compounds : The structural and functional similarities between this compound and other known inhibitors like mycolactone suggest potential cross-applications in treating inflammatory disorders and other diseases linked to protein misfolding .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
作用机制
番薯皂苷 F 通过与 Sec61 蛋白转运复合物的 Sec61α 亚基结合发挥作用。这种结合抑制新生多肽向内质网的转运,从而破坏蛋白质生物合成和分泌。 Sec61 介导的转运的抑制导致细胞应激反应,包括细胞质伴侣蛋白的上调和非典型的未折叠蛋白反应 .
相似化合物的比较
番薯皂苷 F 在树脂糖苷中是独一无二的,因为它强烈抑制 Sec61 复合物。类似的化合物包括:
分枝杆菌素: 另一种 Sec61 复合物抑制剂,但具有不同的结合位点和机制。
番薯皂苷 F 的开环类似物: 这些类似物保留了生物活性,并在合成和可扩展性方面提供了潜在的优势
生物活性
Ipomoeassin F (Ipom-F) is a natural compound derived from the plant Ipomoea squamosa, recognized for its potent cytotoxic properties against various tumor cell lines. This article explores the biological activity of Ipom-F, focusing on its mechanism of action, structure-activity relationships, and potential therapeutic applications.
This compound primarily exerts its biological effects by binding to Sec61α , a key component of the endoplasmic reticulum (ER) translocon complex responsible for protein translocation. This interaction inhibits protein secretion and disrupts multiple aspects of Sec61-mediated protein biogenesis, ultimately leading to cell death. The potency of Ipom-F is notable, with IC50 values reported in the single-digit nanomolar range against several cancer cell lines .
Key Findings:
- Binding Affinity : Ipom-F binds specifically to Sec61α, as evidenced by chemical proteomics studies. This binding is strong enough to withstand lysis conditions and is reversible, indicating a unique interaction profile .
- Inhibition of Protein Translocation : The compound significantly inhibits protein translocation into the ER, leading to impaired cellular function and increased ER stress .
- Cytotoxicity : In vitro studies demonstrate that Ipom-F exhibits cytotoxicity across various cancer cell lines, including triple-negative breast cancer cells .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of Ipom-F has revealed that modifications to its chemical structure can significantly impact its biological activity. For instance, alterations in the fatty acid moiety and hydroxyl group positioning have been shown to enhance or diminish cytotoxic potency .
Table 1: Structure-Activity Relationship of this compound
Case Studies
Several studies have investigated the biological activity of Ipom-F:
- Cytotoxicity Against Tumor Cell Lines : A study reported that Ipom-F inhibited growth in various tumor cell lines with an average GI50 of approximately 30 nM, highlighting its potential as a chemotherapeutic agent .
- Inhibition of SARS-CoV-2 Spike Protein Biogenesis : Recent findings suggest that Ipom-F can inhibit the in vitro biogenesis of the SARS-CoV-2 spike protein, indicating its broader antiviral potential .
- ER Stress Induction : Research has shown that treatment with Ipom-F leads to reduced levels of ER molecular chaperones and activates the unfolded protein response (UPR), suggesting a mechanism through which it induces cell death in cancer cells .
属性
分子式 |
C44H62O15 |
---|---|
分子量 |
831.0 g/mol |
IUPAC 名称 |
[(1S,3R,4S,5R,6R,8R,10S,23R,24R,25R,26R)-5-acetyloxy-4,26-dihydroxy-6-methyl-17,20-dioxo-10-pentyl-24-[(E)-3-phenylprop-2-enoyl]oxy-2,7,9,21,27-pentaoxatricyclo[21.3.1.03,8]heptacosan-25-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C44H62O15/c1-6-8-12-20-32-21-16-10-9-15-19-31(46)23-25-34(47)52-26-33-39(57-35(48)24-22-30-17-13-11-14-18-30)40(58-42(51)27(3)7-2)37(50)43(56-33)59-41-36(49)38(54-29(5)45)28(4)53-44(41)55-32/h7,11,13-14,17-18,22,24,28,32-33,36-41,43-44,49-50H,6,8-10,12,15-16,19-21,23,25-26H2,1-5H3/b24-22+,27-7+/t28-,32+,33-,36+,37-,38+,39-,40-,41-,43+,44+/m1/s1 |
InChI 键 |
MNCQJKBLIYSVOV-OLIVZKOESA-N |
手性 SMILES |
CCCCC[C@H]1CCCCCCC(=O)CCC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@H]([C@H](O[C@H]3O1)C)OC(=O)C)O)O)OC(=O)/C(=C/C)/C)OC(=O)/C=C/C4=CC=CC=C4 |
规范 SMILES |
CCCCCC1CCCCCCC(=O)CCC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3O1)C)OC(=O)C)O)O)OC(=O)C(=CC)C)OC(=O)C=CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。